molecular formula C13H16N2O2 B1221292 Pirmagrel CAS No. 85691-74-3

Pirmagrel

Cat. No. B1221292
CAS RN: 85691-74-3
M. Wt: 232.28 g/mol
InChI Key: LIFOFTJHFFTNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444775

Procedure details

To a solution of 150 mg of 5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine in 7 ml methanol is added 100 mg of 10% palladium on carbon as catalyst. The reaction mixture is hydrogenated at atmospheric pressure for 3 hours. The catalyst is removed by filtration and the solvent evaporated under reduced pressure to yield 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine melting at 144°-7°, and identical to the product of Example 2.
Name
5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][C:9]1[N:14]2[CH:15]=[N:16][CH:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1)([OH:3])=[O:2]>CO.[Pd]>[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[N:14]2[CH:15]=[N:16][CH:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1)([OH:3])=[O:2]

Inputs

Step One
Name
5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine
Quantity
150 mg
Type
reactant
Smiles
C(=O)(O)C=CCCCC1=CC=CC=2N1C=NC2
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.